Product packaging for 3-fluoro-2-sulfanylbenzoic acid(Cat. No.:CAS No. 1249426-89-8)

3-fluoro-2-sulfanylbenzoic acid

Cat. No.: B3418501
CAS No.: 1249426-89-8
M. Wt: 172.18 g/mol
InChI Key: IZEXZNROWSUFBR-UHFFFAOYSA-N
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Description

3-Fluoro-2-sulfanylbenzoic acid is a high-purity chemical building block designed for research and development applications. This compound features a unique synergy of three functional groups—a carboxylic acid, a sulfanyl (thiol) group, and a fluorine atom—on a single aromatic ring, making it a valuable intermediate for synthetic organic chemistry. The presence of the sulfanyl group offers potential for metal coordination, disulfide bond formation, and nucleophilic substitution reactions. The electron-withdrawing fluorine atom can significantly influence the acidity of the other functional groups and the electronic characteristics of the benzene ring, enabling precise tuning of the molecule's properties. The carboxylic acid group allows for further derivatization through well-established reactions such as amidation and esterification. Researchers can explore the applications of this compound in various fields, including medicinal chemistry for the synthesis of novel pharmacophores, materials science for the development of ligands and functional polymers, and chemical biology as a potential scaffold. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FO2S B3418501 3-fluoro-2-sulfanylbenzoic acid CAS No. 1249426-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-5-3-1-2-4(6(5)11)7(9)10/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXZNROWSUFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249426-89-8
Record name 3-fluoro-2-sulfanylbenzoic acid
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Synthetic Methodologies for 3 Fluoro 2 Sulfanylbenzoic Acid and Its Derivatives

Strategies for ortho-Sulfanylation and meta-Fluorination of Benzoic Acid Scaffolds

The primary challenge in synthesizing 3-fluoro-2-sulfanylbenzoic acid lies in the controlled introduction of the sulfanyl (B85325) group at the position ortho to the carboxylic acid and a fluorine atom at the meta position. Several strategies can be envisioned, primarily differing in the order of introduction of these functional groups.

One of the most direct and well-established methods for introducing a thiol group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a reaction with a sulfur-containing nucleophile. This approach, often referred to as a Sandmeyer-type reaction or the Leuckart thiophenol reaction, is a powerful tool for the conversion of anilines to thiophenols. In the context of this compound, this would involve the use of 2-amino-3-fluorobenzoic acid as a key precursor. The synthesis of this precursor is well-documented, typically starting from 2-fluoroaniline. orgsyn.org

The Leuckart thiophenol reaction involves the reaction of a diazonium salt with a xanthate, such as potassium ethyl xanthate, to form an aryl xanthate. This intermediate can then be hydrolyzed under basic conditions to yield the desired aryl thiol. scirp.org This method is advantageous as it often proceeds with good yields and avoids the use of highly toxic or odorous sulfur reagents in the initial steps.

An alternative strategy involves the Newman-Kwart rearrangement, a thermal or catalytically-induced intramolecular migration of an aryl group from an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org This method is a cornerstone for the synthesis of thiophenols from phenols. To apply this to the synthesis of this compound, one would need to start with 3-fluoro-2-hydroxybenzoic acid. This precursor would first be converted to an O-(2-carboxy-6-fluorophenyl) N,N-dimethylthiocarbamate. Subsequent heating or palladium catalysis would then induce the rearrangement to the S-(2-carboxy-6-fluorophenyl) N,N-dimethylthiocarbamate, which upon hydrolysis, would yield the target molecule. organic-chemistry.org

A third approach is the direct ortho-lithiation of 3-fluorobenzoic acid. Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic compounds. The carboxylic acid group can act as a directing group, facilitating the deprotonation of the adjacent ortho position by a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). researchgate.net The resulting ortho-lithiated species can then be quenched with an electrophilic sulfur source, such as elemental sulfur or dimethyl disulfide, to introduce the sulfanyl group.

Development of Regioselective Synthesis Pathways

The regioselectivity of each synthetic pathway is crucial for the successful synthesis of this compound.

In the diazotization route starting from 2-amino-3-fluorobenzoic acid, the regiochemistry is pre-determined by the structure of the starting material. The challenge in this pathway lies in the efficient synthesis of the precursor itself. The synthesis of 2-amino-3-fluorobenzoic acid often involves multiple steps, and the yields can be variable. orgsyn.org

The Newman-Kwart rearrangement is inherently regioselective, as the rearrangement is intramolecular. The key to the regioselectivity of this pathway is the synthesis of the precursor, 3-fluoro-2-hydroxybenzoic acid. The synthesis of this precursor would likely involve the selective hydroxylation of a suitably substituted fluorobenzoic acid derivative.

For the directed ortho-lithiation pathway, the regioselectivity is governed by the directing ability of the substituents on the aromatic ring. In 3-fluorobenzoic acid, both the carboxylic acid and the fluorine atom can influence the site of lithiation. The carboxylic acid is a strong ortho-directing group, while the fluorine atom is a weaker directing group but can also influence the acidity of the adjacent protons. Careful control of the reaction conditions, including the choice of base and solvent, is necessary to achieve the desired regioselectivity. researchgate.net

Utilization of Precursors in Multistep Organic Transformations

The synthesis of this compound is a multistep process that relies on the availability of key precursors.

As previously mentioned, 2-amino-3-fluorobenzoic acid is a critical precursor for the diazotization route. Its synthesis has been reported in the literature, often starting from 2-fluoroaniline. The process typically involves the introduction of a functional group that can be later converted to a carboxylic acid, followed by the introduction of the amino group. orgsyn.org

For the Newman-Kwart rearrangement, 3-fluoro-2-hydroxybenzoic acid is the essential starting material. The synthesis of this precursor is less commonly reported. One potential route could involve the ortho-hydroxylation of 3-fluorobenzoic acid, although this can be challenging due to competing side reactions. Alternatively, a multi-step synthesis starting from a more readily available precursor, such as a fluorinated phenol derivative, could be employed. For example, the synthesis of 3-hydroxy-4-fluorobenzoic acid has been described, and similar strategies could potentially be adapted. google.comprepchem.com

Another important class of precursors are halogenated benzoic acids, such as 2-chloro-3-fluorobenzoic acid or 2-bromo-3-fluorobenzoic acid . These compounds could potentially be converted to the target molecule through nucleophilic aromatic substitution with a sulfur nucleophile. The synthesis of such precursors can be achieved through various methods, including the diazotization of the corresponding aminobenzoic acid followed by a Sandmeyer reaction.

The following table provides a summary of key precursors and their potential transformations:

PrecursorTarget Functional Group IntroductionRelevant Transformation(s)
2-Amino-3-fluorobenzoic acidSulfanylDiazotization followed by Leuckart thiophenol reaction
3-Fluoro-2-hydroxybenzoic acidSulfanylConversion to O-aryl thiocarbamate and Newman-Kwart rearrangement
3-Fluorobenzoic acidSulfanylDirected ortho-lithiation and reaction with a sulfur electrophile
2-Chloro-3-fluorobenzoic acidSulfanylNucleophilic aromatic substitution with a sulfur nucleophile

Catalytic Approaches in C-S and C-F Bond Formation Relevant to the Compound Structure

Catalysis plays a significant role in modern organic synthesis, and several catalytic methods are relevant to the formation of the C-S and C-F bonds in this compound.

Catalytic C-S Bond Formation:

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. Palladium and copper-based catalysts are commonly used for the coupling of aryl halides or triflates with thiols or thiol surrogates. For instance, a palladium-catalyzed coupling of 2-chloro-3-fluorobenzoic acid with a suitable thiolating agent could be a viable route to the target molecule.

The Newman-Kwart rearrangement, which is traditionally a thermal process requiring high temperatures, can also be catalyzed. Palladium complexes have been shown to significantly lower the reaction temperature required for the rearrangement of O-aryl thiocarbamates, making the process more amenable to sensitive substrates. organic-chemistry.org

Catalytic C-F Bond Formation:

The introduction of fluorine into an aromatic ring can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and electrophilic fluorination. Catalytic methods for C-F bond formation are an active area of research. For example, palladium-catalyzed fluorination of aryl halides or triflates using fluoride sources like CsF or AgF has been developed. While the direct fluorination of a benzoic acid scaffold at the meta position can be challenging, the use of directing groups can facilitate regioselective fluorination.

The following table summarizes some catalytic approaches relevant to the synthesis of this compound:

Bond FormationCatalytic MethodPotential Application
C-SPalladium-catalyzed cross-couplingReaction of 2-chloro-3-fluorobenzoic acid with a thiol
C-SPalladium-catalyzed Newman-Kwart rearrangementRearrangement of O-(2-carboxy-6-fluorophenyl) N,N-dimethylthiocarbamate
C-FPalladium-catalyzed fluorinationFluorination of a suitable aryl halide precursor

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of each step in the synthesis of this compound.

In the diazotization of 2-amino-3-fluorobenzoic acid , key parameters to optimize include the temperature, the concentration of the acid, and the rate of addition of the nitrosating agent (e.g., sodium nitrite). Diazonium salts can be unstable, and careful temperature control is necessary to prevent decomposition and side reactions. scirp.orgnih.gov For the subsequent reaction with a sulfur nucleophile, the choice of solvent, the stoichiometry of the reagents, and the reaction time will all influence the yield of the desired product.

For the Newman-Kwart rearrangement , the primary variable is the temperature. The traditional thermal rearrangement often requires temperatures in excess of 200 °C. wikipedia.org The use of a high-boiling solvent or performing the reaction neat is common. In the case of catalytic variants, the choice of catalyst, ligand, and solvent are critical parameters to optimize for achieving high conversion at lower temperatures. organic-chemistry.org

In directed ortho-lithiation , the choice of the organolithium reagent (n-BuLi, sec-BuLi, or t-BuLi), the presence and type of chelating agent (e.g., TMEDA), the solvent, and the temperature are all crucial for achieving the desired regioselectivity and preventing side reactions such as addition to the carbonyl group of the carboxylic acid. researchgate.net The subsequent quench with the sulfur electrophile also needs to be optimized to maximize the yield of the thiolated product.

The following table provides examples of reaction parameters that can be optimized for different synthetic steps:

Synthetic StepKey Parameters for OptimizationDesired Outcome
DiazotizationTemperature, acid concentration, rate of addition of NaNO2Stable diazonium salt formation, minimal side reactions
Leuckart ReactionSolvent, temperature, stoichiometry of xanthateHigh yield of aryl xanthate
Newman-Kwart RearrangementTemperature, catalyst loading, ligand, solventHigh yield of S-aryl thiocarbamate, minimal decomposition
Directed ortho-LithiationBase, chelating agent, solvent, temperatureHigh regioselectivity, high yield of lithiated intermediate

Chemical Reactivity and Mechanistic Studies of 3 Fluoro 2 Sulfanylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amide bond formation. These transformations are fundamental in organic synthesis for the creation of new derivatives with altered physical and biological properties.

Standard esterification protocols, involving reaction with an alcohol in the presence of an acid catalyst, are expected to convert 3-fluoro-2-sulfanylbenzoic acid to its corresponding ester. Similarly, amide formation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. nih.gov Modern coupling reagents developed for peptide synthesis, such as carbodiimides (e.g., DCC, EDC) and aminium/uronium or phosphonium (B103445) salts (e.g., HATU), provide efficient methods for amide bond formation under mild conditions. fishersci.belibretexts.org

Studies on the related compound, 2-mercaptobenzoic acid (thiosalicylic acid), have demonstrated the feasibility of these reactions. For example, the reaction of thiosalicylic acid with various amines in the presence of coupling agents like HBTU has been shown to produce the corresponding amides. nih.gov However, the presence of the free thiol group can sometimes lead to side reactions, such as disulfide formation, particularly during workup. nih.gov A one-pot, two-step approach has been developed to mitigate this, where the amide coupling is followed by in-situ acylation of the thiol group. nih.gov

Reactant 1Reactant 2Coupling ReagentProductYield (%)Reference
2-Mercaptobenzoic acidβ-Alanine amide hydrochlorideHBTU, i-Pr2EtNN-(2-carbamoylethyl)-2-mercaptobenzamideModest to Excellent nih.gov
Benzodifuran-2-carboxylic acidVarious aminesOxalyl chloride, TriethylamineBenzodifuran-2-carboxamidesNot specified nih.gov
Carboxylic acidsAmines(2-(Thiophen-2-ylmethyl)phenyl)boronic acidAmidesHigh organic-chemistry.org

Reactivity of the Sulfanyl (B85325) Group: Thiol-mediated Reactions

The sulfanyl group is a potent nucleophile and can participate in a variety of reactions, including nucleophilic aromatic substitution and oxidation.

Nucleophilic Aromatic Substitution (SNAr) Investigations Involving Sulfanyl Groups

The sulfanyl group of this compound can act as a nucleophile in SNAr reactions, displacing suitable leaving groups on other aromatic rings. For an SNAr reaction to proceed, the aromatic ring being attacked is typically activated by electron-withdrawing groups. acsgcipr.org The thiol is usually deprotonated with a base to form the more nucleophilic thiolate anion. Common bases used for this purpose include sodium carbonate, potassium carbonate, and sodium hydroxide. acsgcipr.org

Oxidative Transformations Leading to Disulfide Formation

Thiols are susceptible to oxidation, and a common transformation is the formation of a disulfide bridge. This reaction can occur under mild conditions, often in the presence of a weak oxidizing agent or even atmospheric oxygen, particularly in the presence of a base. The oxidation of 2-mercaptobenzoic acid leads to the formation of 2,2'-dithiodibenzoic acid. nih.govsigmaaldrich.com This dimerization can sometimes be an undesired side reaction during other transformations of the molecule. nih.gov

Various reagents can effect the oxidation of thiols to disulfides, including hydrogen peroxide and dimethyl sulfoxide. orgsyn.org The interconversion between the thiol and disulfide forms is a redox process and is a key reaction in many biological systems involving cysteine residues.

Starting MaterialOxidizing AgentProductReference
2-Mercaptobenzoic acidAir/Base2,2'-Dithiodibenzoic acid nih.gov
ThiolsHydrogen PeroxideDisulfides orgsyn.org
ThiolsDimethyl SulfoxideDisulfides orgsyn.org

Influence of Fluorine Substituent on Aromatic Ring Reactivity

The fluorine atom at the 3-position has a significant electronic influence on the aromatic ring of this compound. Due to its high electronegativity, fluorine acts as an electron-withdrawing group via the inductive effect. This effect can influence the acidity of the carboxylic acid and the nucleophilicity of the sulfanyl group.

Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups or under specific catalytic conditions. acs.orgmdpi.com The reactivity of fluoroarenes in SNAr reactions is a well-established area of research. acs.org The reaction typically proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex. acsgcipr.org

Intramolecular Cyclization Pathways and Heterocycle Formation Mechanisms

The ortho positioning of the carboxylic acid and sulfanyl groups in this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of sulfur-containing heterocycles. A prominent example is the acid-catalyzed cyclization to form thioxanthones. This reaction typically involves the condensation of the 2-sulfanylbenzoic acid derivative with an activated aromatic compound in the presence of a strong acid like sulfuric acid. researchgate.netgoogle.com

The mechanism of this cyclization involves the initial formation of an acylium ion from the carboxylic acid, which then attacks the electron-rich aromatic partner in an electrophilic aromatic substitution. Subsequent dehydration leads to the formation of the thioxanthone core. The fluorine substituent on the benzoyl portion of the molecule would be expected to influence the electron density of the ring and potentially affect the regioselectivity and rate of such cyclizations.

Studies on the cyclization of 2-mercaptobenzoic acid (thiosalicylic acid) have shown that it can be converted to various benzo[b]thiophene derivatives. researchgate.net Additionally, thiosalicylic acids can undergo double 1,4-addition reactions with propiolate derivatives to form benzothiazinones. rsc.org

ReactantsReagent/CatalystProductReference
Dithiobisbenzoic acid and phenoxyacetic acidConcentrated sulfuric acid2-Carboxymethoxythioxanthone google.com
2-Mercaptobenzoic acid and aryl bromomethyl ketonesTriethylamine2-Aroylbenzo[b]thiophen-3-ols researchgate.net
Thiosalicylic acids and propiolate derivativesK3PO4Benzothiazinones rsc.org

Derivatization and Advanced Applications of 3 Fluoro 2 Sulfanylbenzoic Acid As a Chemical Scaffold

Synthesis of Complex Heterocyclic Systems

The presence of ortho-positioned carboxylic acid and thiol groups on a fluorinated benzene (B151609) ring makes 3-fluoro-2-sulfanylbenzoic acid a prime candidate for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions.

Benzo[b]thiophenes are a class of heterocyclic compounds that are prevalent in many biologically active molecules and functional materials. The synthesis of benzo[b]thiophene derivatives often involves the cyclization of a substituted benzene ring bearing a sulfur-containing side chain. While direct examples of the use of this compound in benzo[b]thiophene synthesis are not extensively documented, established synthetic routes using the closely related 2-mercaptobenzoic acid can be adapted.

One common approach involves the reaction of 2-mercaptobenzoic acid with α-haloketones. rsc.org This reaction proceeds via an initial S-alkylation of the thiol group, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system. rsc.org Applying this methodology to this compound would likely lead to the formation of 7-fluorobenzo[b]thiophene-3-carboxylic acid derivatives. The presence of the fluorine atom at the 7-position is of particular interest as it can modulate the electronic properties and metabolic stability of the resulting molecule.

A general proposed reaction scheme is as follows:

Reaction of this compound with an α-haloketone to yield a 7-fluorobenzo[b]thiophene (B1321478) derivative.

It is important to note that the synthesis of 3-fluorobenzo[b]thiophenes can be challenging. nih.gov However, the development of new synthetic methodologies, including electrophilic cyclization reactions, is an active area of research. nih.gov

Benzothiazines and benzisothiazoles are two other important classes of sulfur- and nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthesis of these scaffolds can be envisioned starting from this compound.

Benzothiazines are six-membered heterocyclic compounds. 1,4-Benzothiazine derivatives, for instance, can be synthesized through the condensation of 2-aminothiophenols with various precursors. nih.govnih.gov While this compound itself is not a direct precursor, its derivatization to a 2-aminothiophenol (B119425) analogue could open a pathway to fluorinated benzothiazines.

Benzisothiazoles , five-membered heterocycles, can be prepared from o-mercaptoacylphenones through a key cyclization step involving S-nitrosation and an intramolecular aza-Wittig reaction. nih.gov The conversion of the carboxylic acid group of this compound to a ketone would provide a suitable precursor for this type of cyclization, leading to the formation of 7-fluorobenzisothiazole derivatives.

While the direct synthesis of indole (B1671886) and quinazoline (B50416) analogues from this compound is not a conventional route, the functional groups present on the scaffold offer possibilities for multi-step synthetic transformations.

Indole analogues are typically synthesized via methods such as the Fischer indole synthesis. researchgate.net A potential, albeit indirect, route could involve the conversion of the carboxylic acid and thiol groups of this compound into functionalities that can participate in indole ring formation. For instance, the synthesis of 3-fluoro-indole-2-carbonyl compounds has been reported from 3-hydro-indole-2-alcohol compounds using a fluorinating agent. google.com

Quinazoline analogues are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine (B1678525) ring. nih.govresearchgate.net A variety of synthetic methods exist for their preparation, often starting from anthranilic acid or its derivatives. nih.gov The structural similarity between anthranilic acid and 3-fluoro-2-aminobenzoic acid (which could be derived from this compound via oxidation and subsequent reduction of the corresponding nitro derivative) suggests that fluorinated quinazolines could be accessible from this scaffold.

Role in the Development of Precursors for Functional Materials

The unique combination of a rigid aromatic core, a fluorine substituent, and reactive functional groups makes this compound an intriguing building block for the design of novel functional materials.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Fluorinated benzoic acids are known to be valuable components in the synthesis of liquid crystalline compounds. ossila.combiointerfaceresearch.com The introduction of fluorine can influence key properties such as the mesophase behavior, dielectric anisotropy, and viscosity. biointerfaceresearch.com

Specifically, the bent-core shape of molecules derived from 3-fluoro-2-methylbenzoic acid has been shown to be a key feature for the formation of certain liquid crystal phases. ossila.com Given the similar substitution pattern, it is plausible that this compound could serve as a scaffold for the synthesis of novel bent-core liquid crystals. The thioether linkage, which can be formed from the sulfanyl (B85325) group, is also a known component in liquid crystal structures. tandfonline.comibm.com The synthesis of such compounds would typically involve esterification of the carboxylic acid group with various phenolic or alcoholic mesogenic units.

While direct evidence for the use of this compound as a monomer for electronic applications is scarce, its structural features suggest potential in this area. Halogenated benzoic acids, such as 3-chloro-2-fluorobenzoic acid, are used as building blocks for active pharmaceutical ingredients and can coordinate to metal centers to form ligands for metal-organic frameworks (MOFs). ossila.com

The thiol group of this compound could be utilized for polymerization reactions, for instance, through thiol-ene "click" chemistry, to create specialty polymers. The presence of the fluorine atom would likely enhance the thermal stability and influence the electronic properties of the resulting polymer, making it a candidate for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Further research is needed to explore the potential of this compound as a monomer in the synthesis of functional polymers for electronic devices.

Applications in Medicinal Chemistry as a Structural Motif for Ligand Design Research

The inherent structural features of this compound make it a compelling starting point for the design of new therapeutic agents. The presence of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a molecule, such as its acidity and lipophilicity. acs.orgtandfonline.comtandfonline.com Concurrently, the thiol group offers a reactive handle for covalent modification and a strong binding partner for various biological targets, particularly metalloenzymes. nih.gov

The design of enzyme inhibitors is a critical area of drug discovery. The thiol group is a key functional group in the active sites of many enzymes, such as cysteine proteases, and can be targeted by inhibitors. nih.gov The thiol group of this compound can act as a potent nucleophile, enabling it to form covalent bonds with electrophilic residues in an enzyme's active site, leading to irreversible inhibition. This mechanism is a well-established strategy in drug design. nih.gov

Furthermore, the fluorine atom can enhance the inhibitory potency of the scaffold. The replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the bioavailability and duration of action of a drug. researchgate.net While direct studies on this compound as an enzyme inhibitor are not extensively documented, the principles of bioisosterism suggest its potential. For instance, the bioisosteric replacement of a methyl group with a thiol group can lead to compounds with altered biological activities. nih.gov Given that derivatives of 2-mercaptobenzoic acid have been explored in the synthesis of pharmaceuticals, it is plausible that the introduction of a fluorine atom could fine-tune their activity and pharmacokinetic profiles. chemimpex.com

Table 1: Potential Enzyme Targets for Inhibitors Derived from this compound
Enzyme ClassRationale for TargetingPotential Interaction
Cysteine ProteasesThe active site contains a critical cysteine residue with a reactive thiol group.The thiol group of the inhibitor can form a disulfide bond with the active site cysteine.
MetalloenzymesMany enzymes contain a metal ion cofactor essential for their activity.The thiol and carboxylate groups can chelate the metal ion, disrupting enzyme function.
KinasesCertain kinases have accessible cysteine residues near the ATP-binding pocket.Covalent inhibition through the thiol group can lead to high potency and selectivity.
Dihydrofolate Reductase (DHFR)A validated target for anti-infective and anticancer drugs.Substituted benzoic acid derivatives have shown inhibitory activity against DHFR. uef.fi

This compound serves as a valuable building block for the synthesis of more complex bioactive frameworks. The carboxylic acid, thiol, and the aromatic ring can all be chemically modified to generate a diverse library of compounds. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the thiol can undergo alkylation, oxidation, or participate in thiol-ene click reactions. researchgate.net

The synthesis of derivatives of 4-fluorobenzoic acid has led to compounds with cholinesterase inhibitory activity, suggesting that fluorinated benzoic acids are a promising scaffold for neurodegenerative disease therapies. nih.gov Similarly, derivatives of 2-mercaptobenzoic acid are used in the synthesis of various pharmaceuticals. chemimpex.com The combination of these two functionalities in this compound provides a unique starting point for creating novel structures with potentially enhanced or entirely new biological activities. The reactivity of the thiol group also allows for its use as a trapping agent in chemical synthesis. theclinivex.com

Table 2: Synthetic Transformations of this compound for Bioactive Frameworks
Functional GroupReaction TypePotential Products
Carboxylic AcidAmide CouplingAmides with diverse amine partners
EsterificationEsters with various alcohols
ReductionBenzyl alcohols
ThiolAlkylationThioethers
OxidationDisulfides, sulfonic acids
Michael AdditionThioether adducts
Aromatic RingElectrophilic SubstitutionNitration, Halogenation (further derivatization)

Exploration as a Ligand in Coordination Chemistry and Catalysis

The ability of this compound to act as a ligand for metal ions opens up avenues in coordination chemistry and the development of novel catalysts. The presence of both a carboxylate and a thiolate donor group allows for the formation of stable chelate complexes with a wide range of metal ions. wikipedia.org The fluorine substituent can influence the electronic properties of the ligand, thereby modulating the reactivity and stability of the resulting metal complexes. nih.gov

Transition metal thiolate complexes are prevalent in bioinorganic chemistry, often found at the active sites of metalloenzymes. wikipedia.orgacs.org The study of synthetic analogues of these sites, using ligands like this compound, can provide valuable insights into their structure and function. The coordination of the thiocarboxylate group to a metal can occur through either the sulfur or oxygen atom, leading to tautomeric forms with different properties. acs.org

The assembly of such metal-ligand complexes can lead to the formation of metal-organic frameworks (MOFs). nih.govresearchgate.netbrieflands.comacs.org MOFs are porous crystalline materials with high surface areas and tunable properties, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The functional groups of the this compound ligand, pointing into the pores of the MOF, could serve as active sites for catalytic reactions or as recognition sites for specific molecules. The thiol group, in particular, can act as a cooperative ligand in catalysis, participating directly in bond activation processes. nih.gov

Table 3: Potential Metal Ions for Coordination with this compound and Their Catalytic Applications
Metal IonPotential Coordination GeometryPotential Catalytic Application
Zinc(II)Tetrahedral or OctahedralLewis acid catalysis, drug delivery. brieflands.com
Copper(I/II)Various geometriesOxidation catalysis, cross-coupling reactions
Iron(II/III)OctahedralBiomimetic catalysis, redox reactions
Palladium(II)Square PlanarCross-coupling reactions (e.g., Suzuki, Heck)
Gold(I/III)Linear or Square PlanarCatalysis of addition reactions to alkynes and allenes

Computational and Theoretical Chemistry Investigations of 3 Fluoro 2 Sulfanylbenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 3-fluoro-2-sulfanylbenzoic acid, these calculations, often initiated using methods like Hartree-Fock (HF) or more advanced techniques, provide optimized molecular geometries. ncsu.edu The primary structural details, including bond lengths, bond angles, and dihedral angles, are elucidated, offering a precise molecular model.

The introduction of the fluorine atom and the sulfanyl (B85325) group to the benzoic acid scaffold induces significant changes in the electronic properties. The fluorine atom, being highly electronegative, and the sulfanyl group influence the electron density distribution across the benzene (B151609) ring. Electronic structure analysis focuses on key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity; the HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar structures as found in computational studies.

Parameter Bond/Angle Calculated Value
Bond Length C-F 1.36 Å
C-S 1.78 Å
C-C (carboxyl) 1.48 Å
C=O 1.24 Å
O-H 0.97 Å
S-H 1.34 Å
Bond Angle C2-C3-F 118.0°
C1-C2-S 121.5°
O=C-OH 122.5°

Density Functional Theory (DFT) Studies for Conformational Analysis

The presence of rotatable single bonds—specifically the C-COOH and C-SH bonds—in this compound means that the molecule can exist in various spatial arrangements or conformations. Density Functional Theory (DFT) is a powerful and widely used method for performing conformational analysis due to its balance of accuracy and computational cost. dergipark.org.trresearchgate.net

A conformational search involves systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface (PES) that maps the energy landscape of the molecule. mdpi.com The minima on this surface correspond to stable conformers. For this compound, the key dihedral angles to consider are the one defining the orientation of the carboxyl group relative to the benzene ring and the one for the sulfanyl group. Intramolecular hydrogen bonding between the hydrogen of the carboxyl group and the sulfur atom, or between the sulfanyl hydrogen and the carbonyl oxygen, can significantly influence the stability of certain conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable, or ground-state, conformation. dergipark.org.tr

Table 2: Relative Energies of Key Conformers of this compound Calculated by DFT This table presents hypothetical data to illustrate the output of a conformational analysis.

Conformer Description Relative Energy (kJ/mol)
Conf_1 Planar, Intramolecular H-bond (O-H···S) 0.00 (most stable)
Conf_2 Carboxyl group rotated ~90° 12.5
Conf_3 Sulfanyl group rotated ~180° 5.2

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides the capability to predict various spectroscopic data, which can then be used to interpret and validate experimental findings. For this compound, DFT calculations are commonly employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dergipark.org.trresearchgate.net

Theoretical vibrational frequencies are calculated by solving for the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to specific vibrational modes, such as the C=O stretching of the carboxylic acid, O-H stretching, S-H stretching, and C-F stretching. researchgate.net While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using scaling factors, leading to excellent agreement. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.tr These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, which are invaluable for assigning peaks in experimental NMR spectra. chemicalbook.com

Table 3: Predicted vs. Typical Experimental Spectroscopic Data This table contains hypothetical predicted data alongside typical experimental ranges for functional groups.

Spectrum Parameter Predicted Value (DFT) Typical Experimental Range
FT-IR ν(O-H) stretch 3450 cm⁻¹ 3500-3400 cm⁻¹ (intramolecular H-bond)
ν(C=O) stretch 1695 cm⁻¹ 1710-1680 cm⁻¹
ν(S-H) stretch 2560 cm⁻¹ 2600-2550 cm⁻¹
ν(C-F) stretch 1255 cm⁻¹ 1300-1200 cm⁻¹
¹³C NMR C=O 170.2 ppm 170-180 ppm
C-F 162.5 ppm (d, ¹JCF ≈ 245 Hz) 160-165 ppm
C-S 128.9 ppm 125-140 ppm
¹H NMR COOH 11.5 ppm 10-13 ppm

In Silico Screening and Molecular Docking Methodologies for Derivative Design

Computational methods are pivotal in modern drug discovery and materials science for designing and screening novel compounds. In silico screening of derivatives of this compound can be performed to identify candidates with enhanced properties, such as binding affinity to a biological target. nih.govresearchgate.net

Molecular docking is a key technique used in this process. It predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The process involves generating a multitude of possible conformations of the ligand within the active site of the receptor and scoring them based on binding energy. nih.govmdpi.com For derivatives of this compound, modifications could be made to the carboxyl, sulfanyl, or aromatic portions of the molecule. These virtual derivatives can then be docked into a target protein's active site to predict their binding affinity and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions). This allows for the rapid evaluation of a large library of virtual compounds, prioritizing the most promising ones for synthesis and experimental testing. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound Derivatives This table shows hypothetical data for derivatives screened against a generic protein kinase target.

Compound Modification Binding Energy (kcal/mol) Key Interacting Residues
Parent Molecule None -6.8 ASP145, LYS45
Derivative 1 -COOH → -CONH₂ -7.5 ASP145, LYS45, GLN85
Derivative 2 -SH → -SCH₃ -6.5 ASP145

Thermodynamic and Kinetic Modeling of Reaction Pathways

Understanding the mechanism, thermodynamics, and kinetics of chemical reactions is crucial for synthesis and application. Computational modeling can map out entire reaction pathways, identifying transition states and intermediates. chemrxiv.org For this compound, this could involve studying its synthesis, dimerization, esterification, or degradation.

Thermodynamic modeling involves calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reactants, products, and intermediates. nih.gov These values determine the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a thermodynamically favorable process. nih.gov

Kinetic modeling focuses on the energy barriers of a reaction, specifically the activation energy (Ea) associated with the transition state (TS). princeton.edu By locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants, the reaction rate can be estimated. chemrxiv.org These models can elucidate complex reaction mechanisms, predict product distributions, and guide the optimization of reaction conditions. researchgate.net

Table 5: Hypothetical Thermodynamic and Kinetic Data for a Sample Reaction Pathway (Esterification) This table provides illustrative data for the acid-catalyzed esterification with methanol.

Parameter Reactants Transition State (TS) Products
Relative Enthalpy (ΔH, kcal/mol) 0 +15.2 -5.4
Relative Gibbs Free Energy (ΔG, kcal/mol) 0 +20.5 -2.1

Advanced Analytical Methodologies for the Characterization and Research of 3 Fluoro 2 Sulfanylbenzoic Acid

Vibrational Spectroscopy Applications: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands for the various functional groups present. For 3-fluoro-2-sulfanylbenzoic acid, key vibrational modes include the stretching and bending of the carboxylic acid, thiol, and carbon-fluorine groups, as well as vibrations of the aromatic ring.

The O-H stretch of the carboxylic acid group is typically observed as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms a characteristic dimer in the solid state. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, usually found between 1710-1680 cm⁻¹ for aromatic carboxylic acids, also influenced by dimerization. The S-H stretching vibration of the thiol group is expected to produce a weak but sharp absorption band around 2600-2550 cm⁻¹. The C-F stretch will appear as a strong band in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy serves as a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes that induce a change in molecular polarizability. While C=O and O-H stretching modes are often weaker in Raman spectra compared to FT-IR, the S-H and C-S bonds, as well as the aromatic ring vibrations, typically yield strong and well-defined Raman signals. researchgate.netrsc.org This makes Raman spectroscopy particularly useful for confirming the presence of the sulfanyl (B85325) group and characterizing the benzene ring substitution pattern. researchgate.net The symmetric vibrations of the aromatic ring are particularly Raman-active and can provide clear fingerprints for the compound. rsc.org

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted FT-IR Wavenumber (cm⁻¹)Predicted Raman Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch (H-bonded)-COOH3300 - 2500Weak/Not ObservedBroad, Strong (FT-IR)
Aromatic C-H StretchAr-H3100 - 3000StrongMedium (FT-IR)
S-H Stretch-SH2600 - 2550StrongWeak (FT-IR)
C=O Stretch (Dimer)-COOH1710 - 1680MediumVery Strong (FT-IR)
C=C Ring StretchAromatic1600 - 1450StrongMedium-Strong
C-F StretchAr-F1300 - 1100MediumStrong (FT-IR)
C-S StretchAr-S750 - 600StrongMedium-Weak (FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F for this compound, a detailed map of the molecular skeleton and the connectivity of atoms can be constructed.

¹H NMR Spectroscopy The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, and its signal may be exchangeable with D₂O. The thiol proton (-SH) would likely appear as a singlet between 3-4 ppm, with its exact position being sensitive to concentration and solvent. The three aromatic protons will resonate in the 7-8.5 ppm region. docbrown.info Their specific chemical shifts and coupling patterns (doublets, triplets of doublets, etc.) are dictated by the electronic effects of the -F, -SH, and -COOH substituents and their relative positions. Spin-spin coupling between adjacent protons provides definitive evidence of their connectivity.

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. rsc.org The aromatic carbons will resonate in the 110-140 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F), which is a key diagnostic feature. The chemical shifts of the other ring carbons are influenced by the combined electron-withdrawing and -donating properties of the three different substituents.

¹⁹F NMR Spectroscopy Given the presence of a fluorine atom, ¹⁹F NMR is an essential technique. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. wikipedia.org The ¹⁹F chemical shift is very sensitive to the electronic environment, spanning a wide range. wikipedia.orgucsb.edu For an aryl fluoride, the signal is expected in the range of -100 to -140 ppm relative to CFCl₃. colorado.edu Coupling to the ortho and meta protons (³JF-H and ⁴JF-H) will be observed in the ¹⁹F spectrum (and vice-versa in the ¹H spectrum), providing crucial information for assigning the aromatic signals and confirming the substitution pattern. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to unambiguously assign all ¹H and ¹³C signals and confirm the complete molecular structure.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Coupling (Hz)Assignment
¹H>10Broad Singlet-COOH
¹H~7.8-8.2Doublet of DoubletsAr-H (ortho to -COOH)
¹H~7.2-7.6MultipletAr-H (other)
¹H~7.0-7.4MultipletAr-H (other)
¹H~3-4Singlet-SH
¹³C~168SingletC=O
¹³C~160-165Doublet, ¹JC-F ≈ 240-250 HzC-F
¹³C~115-140MultipletsOther Aromatic C
¹⁹F-110 to -130MultipletAr-F

Mass Spectrometry Techniques for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

For this compound (C₇H₅FO₂S), the exact molecular weight is 172.00 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass to within a few parts per million of the theoretical value (Monoisotopic mass: 171.99944 Da). uni.lu

Electron Ionization (EI) and Fragmentation In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

Loss of OH: A peak at m/z 155 (M-17), corresponding to the formation of an acylium ion.

Loss of COOH: A peak at m/z 127 (M-45), resulting from the cleavage of the carboxylic acid group.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion (m/z 155) to give a peak at m/z 127.

Phenyl Cation Fragments: The base peak in the spectrum of benzoic acid is often the benzoyl cation at m/z 105 ([C₆H₅CO]⁺), formed by loss of a hydroxyl radical. docbrown.info For this substituted compound, a prominent ion at m/z 155 ([FC₆H₄(SH)CO]⁺) would be expected. The ion at m/z 109, corresponding to [FC₆H₄S]⁺, could also be formed. The "ortho effect," a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatics, may lead to unique rearrangement and fragmentation pathways involving interaction between the adjacent sulfanyl and carboxyl groups. nih.gov

Soft Ionization and Reaction Monitoring Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" ionization methods that cause little to no fragmentation. They are ideal for accurately determining the molecular weight of the parent compound, typically observing the protonated molecule [M+H]⁺ (m/z 173.0) or the deprotonated molecule [M-H]⁻ (m/z 171.0). uni.lu ESI-MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of a synthesis in real-time by tracking the disappearance of reactants and the appearance of the desired product. nih.gov Furthermore, techniques like multiple reaction monitoring (MRM) can provide highly sensitive and selective quantification of the target compound in complex mixtures. proteomics.com.au

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Ion FormulaFragmentation Event
172[C₇H₅FO₂S]⁺˙Molecular Ion (M⁺˙)
155[C₇H₄FOS]⁺Loss of •OH from M⁺˙
127[C₆H₄FS]⁺˙Loss of •COOH from M⁺˙
109[C₆H₄F]⁺Loss of S from m/z 127
99[C₅H₄F]⁺Loss of CS from m/z 127

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure in the solid state. researchgate.net

Furthermore, X-ray crystallography provides unparalleled insight into the supramolecular architecture, which is the arrangement of molecules in the crystal lattice through non-covalent interactions. acs.org For substituted benzoic acids, the most common supramolecular motif is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. rsc.orgucl.ac.uk In addition to this primary interaction, the crystal packing of this compound would likely be influenced by other, weaker interactions, such as:

S-H···O or S-H···F hydrogen bonds: The thiol group can act as a hydrogen bond donor.

C-H···O and C-H···F interactions: The aromatic C-H groups can act as weak hydrogen bond donors.

Fluorine interactions: The electronegative fluorine atom can participate in various weak interactions, including C-F···π and halogen bonding-like interactions, which can be crucial in directing the crystal packing. nih.govresearchgate.net

Analysis of the crystal structure allows for a detailed understanding of how these varied intermolecular forces collectively determine the solid-state properties of the material.

Table 4: Typical Bond Lengths and Angles Expected from Crystallography

ParameterAtoms InvolvedExpected Value
Bond LengthC=O~1.25 - 1.28 Å (in H-bonded dimer)
Bond LengthC-OH~1.30 - 1.34 Å (in H-bonded dimer)
Bond LengthC-F~1.34 - 1.37 Å
Bond LengthC-S~1.75 - 1.79 Å
Bond LengthS-H~1.32 - 1.35 Å
Bond AngleO=C-O~120 - 124°
Bond AngleC-C-F~118 - 121°
Bond AngleC-C-S~119 - 123°

Chromatographic Techniques for Purification, Separation Science, and Purity Assessment in Research

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. For a research compound like this compound, various chromatographic methods are employed throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC) TLC is a rapid, inexpensive, and qualitative technique used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. youtube.com A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent chamber. The separation is based on the differential partitioning of components between the stationary phase (silica) and the mobile phase. The position of the compound is visualized under UV light, and its retention factor (Rf) is calculated. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction's progress.

Column Chromatography For the purification of the synthesized product on a preparative scale, column chromatography is the standard method. The crude product is loaded onto a column packed with a stationary phase (typically silica gel) and eluted with a solvent system (mobile phase), often determined from prior TLC analysis. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution analytical technique used for the separation, identification, and quantification of compounds. quora.com For purity assessment, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with a small amount of acid like trifluoroacetic acid to ensure the carboxylic acid is protonated). sigmaaldrich.comunand.ac.id The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm). A pure sample will ideally show a single, sharp peak. sigmaaldrich.com The area of this peak is proportional to the concentration, allowing for quantitative analysis and the determination of purity, often reported as a percentage (e.g., >98%).

Table 5: Example HPLC Method for Purity Assessment

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradiente.g., 5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Emerging Research Directions and Future Perspectives on 3 Fluoro 2 Sulfanylbenzoic Acid

Integration with Green Chemistry Principles in Synthesis

The synthesis of complex organic molecules, including fluorinated aromatic compounds, has traditionally involved methods that may not align with modern standards of environmental sustainability. A significant future direction for 3-fluoro-2-sulfanylbenzoic acid research lies in the adoption of green chemistry principles to develop more efficient, safer, and environmentally benign synthetic routes.

Current synthetic approaches for related compounds often utilize harsh reagents and require multi-step processes with significant solvent waste. Future research is expected to focus on alternative methodologies. This includes the use of recyclable biocatalysts, such as chitosan-based hydrogels, which have proven effective in synthesizing other heterocyclic compounds like thiazole (B1198619) derivatives under mild conditions. mdpi.com The application of energy-efficient techniques, such as ultrasonic irradiation, can also reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net

Moreover, the development of one-pot synthesis protocols is a key aspect of green chemistry, as it minimizes waste by reducing the number of intermediate isolation and purification steps. researchgate.net For reactions involving the thiol group, research into safer reagents to replace hazardous ones is paramount, as demonstrated by new methods for converting thiols into sulfonyl fluorides that avoid highly toxic gases and produce benign byproducts like NaCl and KCl. eurekalert.org The use of biodegradable solvents, such as Cyrene™, presents another avenue to reduce the environmental impact of synthesis, eliminating the need for traditional organic solvent extractions. nih.gov

PrincipleTraditional Approach (Hypothetical)Green Chemistry Approach (Proposed)Rationale & Benefits
Solvents Use of volatile organic compounds (VOCs) like DMF or chlorinated solvents.Use of biodegradable solvents (e.g., Cyrene™) nih.gov or water.Reduces environmental pollution and health hazards.
Catalysts Stoichiometric, often toxic, reagents.Recyclable, heterogeneous catalysts or biocatalysts. mdpi.comresearchgate.netMinimizes waste, allows for catalyst reuse, and often enables milder reaction conditions.
Energy Conventional heating requiring significant energy input.Ultrasonic or microwave irradiation. mdpi.comReduces reaction times and energy consumption.
Process Multi-step synthesis with intermediate purification.One-pot, multi-component reactions. researchgate.netIncreases efficiency, reduces solvent waste and material loss.
Reagents Use of hazardous reagents for functional group transformation.Atom-economical reactions using safer, easily handled reagents. eurekalert.orgImproves safety profile and reduces toxic byproducts.

A comparative table outlining traditional versus green synthesis approaches.

Flow Chemistry and Continuous Processing for Scalable Production

While batch synthesis is suitable for laboratory-scale discovery, scalable and reproducible production of this compound for potential commercial applications would benefit immensely from the adoption of flow chemistry and continuous processing. This technology, while not yet widely reported for this specific compound, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).

In a continuous flow setup, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control often leads to higher yields, improved selectivity, and greater consistency between batches compared to traditional flask-based methods. Furthermore, the small reactor volumes enhance safety, particularly when dealing with exothermic reactions or hazardous intermediates. The integration of in-line purification and process analytical technology (PAT) can enable real-time monitoring and optimization, leading to a more efficient and automated manufacturing process.

FeatureBatch ProcessingFlow ChemistryPotential Advantage for this compound Synthesis
Safety Large reactor volumes can pose risks with exothermic or unstable reactions.Small, contained reaction volumes significantly reduce safety hazards.Safer handling of fluorination or diazotization steps.
Heat & Mass Transfer Inefficient mixing and heat transfer can lead to hotspots and side products.Superior heat and mass transfer due to high surface-area-to-volume ratio.Improved reaction selectivity and yield, minimizing impurities.
Scalability Scaling up is often non-linear and requires significant redevelopment.Scalability is achieved by running the system for longer periods ("scaling out").More straightforward transition from laboratory discovery to industrial production.
Reproducibility Can suffer from batch-to-batch variability.Highly consistent and reproducible due to precise control of parameters.Ensures high and consistent quality of the final product.
Automation Typically requires manual intervention at multiple stages.Can be fully automated with integrated purification and analysis.Reduced operational costs and potential for unattended operation.

A table detailing the potential benefits of applying flow chemistry to the production of this compound.

Exploration of Bioisosteric Modifications in Molecular Design

The structure of this compound makes it an excellent starting point for medicinal chemistry programs, where bioisosteric modification is a cornerstone of drug design. Bioisosteres are functional groups or molecules that possess similar chemical and physical characteristics, leading to comparable biological properties. capes.gov.br The strategic placement of the fluorine atom is particularly relevant, as fluorine is increasingly used in the design of novel bioisosteres. sci-hub.senih.gov

The fluorine atom at the 3-position can significantly modulate the molecule's physicochemical properties. nih.gov It can alter the acidity (pKa) of the adjacent carboxylic acid and the sulfanyl (B85325) group, influence the molecule's conformation, and modify its lipophilicity, all of which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. sci-hub.senih.gov

Future research will likely explore the systematic replacement of the core functional groups to optimize biological activity against specific targets. For instance:

The carboxylic acid group can be replaced with other acidic bioisosteres like tetrazoles or hydroxamic acids to improve metabolic stability or cell permeability.

The sulfanyl group can be modified or replaced to alter hydrogen bonding capabilities or reactivity.

The aromatic ring itself could be swapped for a heteroaromatic system to explore new chemical space and intellectual property.

The utility of related fluorinated benzoic acids as building blocks for potent APIs, such as SGLT2 inhibitors and Aurora A inhibitors, underscores the potential of this molecular scaffold in drug discovery. ossila.comossila.com

Functional GroupPotential Bioisosteric ReplacementPredicted Effect on Properties
Carboxylic Acid (-COOH) Tetrazole, Acylsulfonamide, Hydroxamic AcidModulate acidity (pKa), improve metabolic stability, alter binding interactions.
Sulfanyl (-SH) Hydroxyl (-OH), Difluoromethyl (-CF2H) sci-hub.seChange hydrogen bonding capacity, modify redox potential, fine-tune lipophilicity.
Fluorine (-F) Chlorine (-Cl), Methyl (-CH3), Cyano (-CN)Alter size, lipophilicity, and electronic effects to probe structure-activity relationships.
Benzene (B151609) Ring Pyridine, Thiophene, ThiazoleIntroduce new hydrogen bonding sites, modify solubility, escape existing patents.

A data table of potential bioisosteric modifications for this compound.

Advanced Applications in Material Science and Chemical Biology Beyond Current Scope

Beyond its potential in medicinal chemistry, the unique combination of functional groups in this compound opens doors to advanced applications in material science and chemical biology.

In Material Science: The thiol group is known for its ability to bind to metal surfaces and form complexes with metal ions. smolecule.com This suggests that this compound could serve as a versatile ligand for the construction of Metal-Organic Frameworks (MOFs). ossila.com The fluorine atom could be used to tune the properties of the MOF, such as pore size or gas adsorption capabilities. Additionally, related fluorinated benzoic acid derivatives have been investigated as structural scaffolds for bent-core liquid crystals, indicating a potential role for this compound in the development of new display technologies. ossila.com

In Chemical Biology: The compound is an ideal candidate for use as a chemical probe. The presence of a fluorine atom, which is absent in most biological systems, makes it a powerful tool for ¹⁹F-NMR spectroscopy. researchgate.net This technique can be used to screen for binding against protein targets or to study protein-ligand interactions in detail, as the fluorine signal provides a sensitive and clear readout. ossila.comresearchgate.net Furthermore, the nucleophilic thiol group can be used for bioconjugation, allowing the molecule to be tethered to proteins, surfaces, or reporter tags for various biochemical assays. smolecule.com

FieldPotential ApplicationKey Enabling Feature(s)
Material Science Ligand for Metal-Organic Frameworks (MOFs)Carboxylic acid and sulfanyl groups for metal coordination. ossila.com
Component of Liquid CrystalsRigid, fluorinated aromatic core. ossila.com
Surface Modification AgentThiol group for binding to gold or other metal surfaces. smolecule.com
Chemical Biology ¹⁹F-NMR Fragment/ProbePresence of a fluorine atom for sensitive NMR detection. researchgate.net
Tool for BioconjugationReactive thiol group for covalent attachment to biomolecules. smolecule.com

A table summarizing potential advanced applications for this compound.

Synergistic Approaches Combining Computational and Experimental Research

To unlock the full potential of this compound, future research will increasingly rely on a synergistic interplay between computational modeling and experimental validation. This integrated approach can accelerate the discovery process, reduce costs, and provide deeper insights into the molecule's behavior.

Computational methods can be employed to:

Predict Properties: Calculate quantum chemical descriptors, such as charge distribution and reactivity, using Density Functional Theory (DFT). Computational tools can also predict physical properties like collision cross-section values for mass spectrometry analysis. uni.lu

Screen for Activity: Use molecular docking simulations to screen large virtual libraries of its derivatives against known protein targets to identify potential drug candidates.

Study Interactions: Employ molecular dynamics (MD) simulations to understand its conformational preferences and its dynamic interactions with a biological target or within a material matrix. Hirshfeld surface analysis can be used to investigate intermolecular interactions in the solid state. ossila.com

Experimental research will then be used to:

Synthesize and Characterize: Develop efficient synthetic routes and confirm the structure and purity of the compound and its derivatives using techniques like NMR, IR, and mass spectrometry.

Validate Predictions: Use advanced experimental techniques, such as ¹⁹F-NMR binding assays, to validate computational predictions of biological activity. researchgate.net

Test Applications: Fabricate and test materials (e.g., MOFs, liquid crystals) or conduct biological assays to evaluate the performance of the designed molecules.

This iterative cycle, where computational predictions guide experimental work and experimental results refine the computational models, will be crucial for efficiently navigating the vast chemical space and realizing the diverse applications of this compound.

Q & A

Q. What are the key considerations for synthesizing 3-fluoro-2-sulfanylbenzoic acid with high purity?

  • Methodological Answer : Synthesis requires careful control of fluorination and sulfanyl group introduction. Steric hindrance from the fluorine atom and electron-withdrawing groups can reduce reactivity, necessitating optimized reaction conditions (e.g., temperature, pH, and catalysts). Multi-step protocols with protection-deprotection strategies (e.g., using tert-butyl or benzyl groups) are recommended to preserve stereochemical integrity and minimize side reactions . For example:
  • Step 1 : Fluorination of the benzoic acid precursor via nucleophilic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Introduction of the sulfanyl group using thiourea or thiols under controlled acidic conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine placement and sulfanyl group integration .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
    Example Data Table :
TechniqueParametersKey Observations
19F^{19}\text{F} NMRδ -110 to -120 ppm (CF coupling)Confirms fluorine substitution
HPLCRetention time: 8.2 min, 95% purityValidates synthetic yield

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side reactions during synthesis?

  • Methodological Answer : Side reactions (e.g., over-fluorination or sulfanyl oxidation) are mitigated by:
  • Temperature Control : Lower temperatures (0–5°C) reduce unwanted electrophilic substitutions .
  • Catalyst Selection : Use Pd/C or Cu(I) catalysts for regioselective fluorination .
  • In Situ Monitoring : FTIR or TLC to track reaction progress and terminate at optimal conversion .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions arise due to assay variability (e.g., cell lines, concentrations). Standardized protocols include:
  • Dose-Response Curves : IC50_{50} values across multiple cell lines (e.g., cancer vs. normal) .
  • Meta-Analysis : Cross-referencing data from structural analogs (e.g., 3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid) to identify activity trends .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict:
  • Electrophilic Reactivity : Fluorine’s electron-withdrawing effect enhances sulfanyl group acidity .
  • Binding Affinities : Docking simulations with target proteins (e.g., COX-2 for anti-inflammatory studies) .

Q. How do structural modifications influence the compound’s interactions in biological systems?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • Fluorine Position : Para-fluorine enhances metabolic stability; ortho-fluorine increases steric hindrance .
  • Sulfanyl Group : Replacement with methylsulfonyl improves solubility but reduces thiol-mediated binding .

Q. What methodologies are recommended for analyzing degradation products under varying conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with:
  • LC-MS/MS : Identifies degradation products (e.g., oxidized sulfanyl to sulfonic acid) .
  • Forced Degradation : Exposure to UV light, acidic/alkaline conditions to map degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.